Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Physicochemical Property Drug Design

Secure this privileged 7-azaindole scaffold for your kinase inhibitor program. The precisely positioned 5-fluoro substituent and 2-ethyl ester are critical for directing SAR and hinge-binding pharmacophore elaboration. Unlike non-fluorinated analogs, this building block offers enhanced metabolic stability. The published crystal structure ensures reliable XRPD calibration and QC quantification. The ethyl ester provides a convenient handle for hydrolysis to the carboxylic acid for further amide coupling. Avoid generic substitutions; the exact substitution pattern is essential for IP protection and reproducible parallel synthesis.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 920978-95-6
Cat. No. B3303532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS920978-95-6
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CN=C2N1)F
InChIInChI=1S/C10H9FN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
InChIKeyWWQDGBCPFZOGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Key 7-Azaindole Building Block for Medicinal Chemistry


Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 920978-95-6) is a heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class [1]. It is characterized by a fluorine atom at the 5-position and an ethyl ester group at the 2-position on the azaindole core. This structural motif is a privileged scaffold in kinase inhibitor discovery, and the compound serves as a versatile intermediate for synthesizing libraries of potentially bioactive molecules .

Why the Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Core Cannot Be Arbitrarily Substituted


Generic substitution within the 7-azaindole class is inadvisable due to the sensitive nature of the kinase hinge-binding pharmacophore [1]. The precise position of the 5-fluoro substituent and the 2-ethyl ester is critical for directing subsequent chemical transformations and can profoundly impact the physicochemical properties and binding affinity of final drug candidates . Even subtle modifications, such as changing the ester or halogen, can alter metabolic stability and the compound's suitability as a building block in parallel synthesis or structure-activity relationship (SAR) studies .

Quantitative Differentiation of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (920978-95-6) from Its Closest Analogs


Molecular Weight and Lipophilicity: A Key Differentiator from the Methyl Ester Analog

The choice of the ethyl ester over the more common methyl ester analog directly impacts the compound's lipophilicity and molecular weight, which are critical parameters in medicinal chemistry for tuning absorption, distribution, metabolism, and excretion (ADME) properties. The ethyl ester version has a molecular weight of 208.19 g/mol compared to 194.16 g/mol for the methyl ester [1], and a higher calculated partition coefficient (cLogP), indicating greater lipophilicity .

Medicinal Chemistry Physicochemical Property Drug Design

Fluorine Substitution at the 5-Position: Enhancing Metabolic Stability and Binding Affinity in Kinase Programs

The 5-fluoro substitution on the pyrrolopyridine core is a well-validated strategy for improving the metabolic stability of drug candidates. While specific in-vitro microsomal stability data for the isolated compound is not publicly available, the presence of the fluorine atom is known to block oxidative metabolism at that site, a common issue for unsubstituted or chloro-substituted analogs [1]. This substitution is a common feature in advanced kinase inhibitor programs [2].

Kinase Inhibitor Metabolic Stability Structure-Activity Relationship

Crystal Structure Confirmation: Ensuring Batch-to-Batch Reproducibility in Crystallization-Dependent Synthesis

The crystal structure of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been solved by single-crystal X-ray diffraction, providing definitive proof of its molecular geometry and solid-state packing [1]. This level of structural characterization is not universally available for all in-class analogs. The data confirms the planarity of the core and the orientation of the substituents, with a final R-value of 0.0441, indicating a highly accurate and reliable structure determination [2].

Solid State Chemistry Crystallography Analytical Chemistry

Primary Research and Procurement Scenarios for Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate


Scaffold for Kinase-Focused Fragment and Lead-Like Libraries

As a member of the 7-azaindole family, this compound is ideally suited as a core scaffold for generating libraries of potential kinase inhibitors [1]. The 5-fluoro and 2-ethyl ester groups provide distinct vectors for chemical elaboration, allowing medicinal chemists to explore interactions within the ATP-binding pocket of kinases. The fluorine atom enhances binding and stability, making it a superior choice over non-fluorinated analogs .

Reference Standard for Analytical Method Development and Crystallization Studies

The availability of a published crystal structure makes this specific compound an excellent reference standard for analytical chemistry [1]. It can be used to calibrate X-ray powder diffraction (XRPD) instruments or to serve as a model compound in crystallization studies. For quality control, its well-defined structure ensures accurate identification and quantification in complex mixtures.

Intermediate for the Synthesis of Patent-Disclosed Kinase Modulators

The pyrrolo[2,3-b]pyridine core is the subject of numerous patents claiming protein kinase inhibitors for oncology and inflammation [1]. This compound can be used as a key intermediate in the synthesis of such patented molecules, where specific substitution patterns are required for intellectual property protection. The ethyl ester can be hydrolyzed to the carboxylic acid, a common functional group for further amide coupling or as a metal-binding motif .

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